

Technical Guide on N-Benzyl-N-butylpropane-

1,3-diamine and Related Compounds

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Compound of Interest		
Compound Name:	N-Benzyl-N-butylpropane-1,3- diamine	
Cat. No.:	B3158578	Get Quote

Disclaimer: Publicly available experimental data for the specific compound **N-Benzyl-N-butylpropane-1,3-diamine** is limited. This guide provides a comprehensive overview of its predicted properties based on structurally similar, well-documented compounds. It also includes established experimental protocols for the synthesis of N-substituted propane-1,3-diamines, intended for a specialist audience in research and drug development.

The name "N-Benzyl-N-butylpropane-1,3-diamine" can refer to two distinct isomers:

- N¹-Benzyl-N¹-butylpropane-1,3-diamine: Where both the benzyl and butyl groups are attached to the same nitrogen atom.
- N¹-Benzyl-N³-butylpropane-1,3-diamine: Where the benzyl and butyl groups are attached to different nitrogen atoms of the propane-1,3-diamine backbone.

Without further specification, this guide will address general characteristics applicable to N-substituted diamines and provide specific data on close analogs.

# Physical and Chemical Properties of Structurally Related Diamines

To estimate the properties of **N-Benzyl-N-butylpropane-1,3-diamine**, we can analyze the characteristics of its parent and related structures. The addition of a butyl group to N-



benzylpropane-1,3-diamine would predictably increase its molecular weight, boiling point, and lipophilicity (logP), while decreasing its water solubility and vapor pressure.

## N-Benzylpropane-1,3-diamine

This compound serves as the primary scaffold. It is a colorless to pale yellow liquid that is stable at room temperature but may be moisture-sensitive[1].

Property	Value	Reference
CAS Number	13910-48-0	[2]
Molecular Formula	C10H16N2	[2]
Molecular Weight	164.25 g/mol	[2]
Boiling Point	102 °C at 1 mmHg	[1]
Density (Predicted)	0.979 ± 0.06 g/cm <sup>3</sup>	[1]
Flash Point	138.5 °C	[1]
pKa (Predicted)	9.97 ± 0.10	[1]
XLogP3-AA (Predicted)	0.7	[2]

## N<sup>1</sup>,N<sup>3</sup>-Dibenzylpropane-1,3-diamine

This symmetrically substituted diamine provides insight into the impact of adding a second large substituent.



Property	Value	Reference
CAS Number	10239-34-6	
Molecular Formula	C17H22N2	
Molecular Weight	254.37 g/mol	[3]
Boiling Point	124 °C at 0.55 Torr	[3]
Density (Predicted)	1.017 ± 0.06 g/cm <sup>3</sup>	[3]
Physical Form	Liquid	

# **Experimental Protocols for Synthesis**

The synthesis of **N-Benzyl-N-butylpropane-1,3-diamine** would likely follow established methods for the N-substitution of diamines. The two most common approaches are reductive amination and direct alkylation.

## **Protocol 1: Sequential Reductive Amination**

This is a robust method for creating asymmetrically substituted diamines (N¹-Benzyl-N³-butyl). It involves a two-step sequence.

Step 1: Monobenzylation of Propane-1,3-diamine

- Reaction Setup: In a round-bottom flask, dissolve propane-1,3-diamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as methanol or ethanol.
- Aldehyde Addition: Add benzaldehyde (1 equivalent) dropwise to the solution at 0 °C to form the corresponding imine.
- Reduction: After stirring for 1-2 hours, add a reducing agent like sodium borohydride (NaBH<sub>4</sub>) in portions.
- Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).





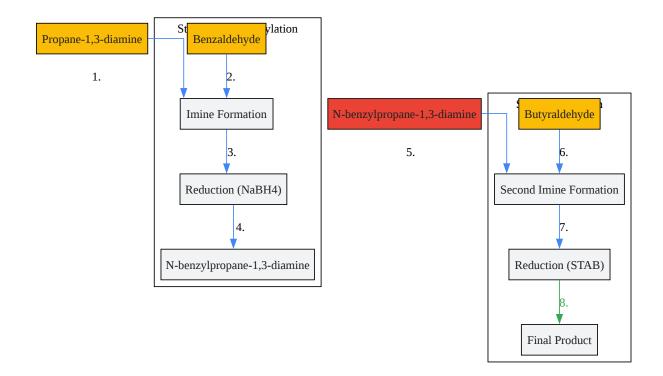


 Purification: Purify the resulting N-benzylpropane-1,3-diamine by column chromatography or distillation.

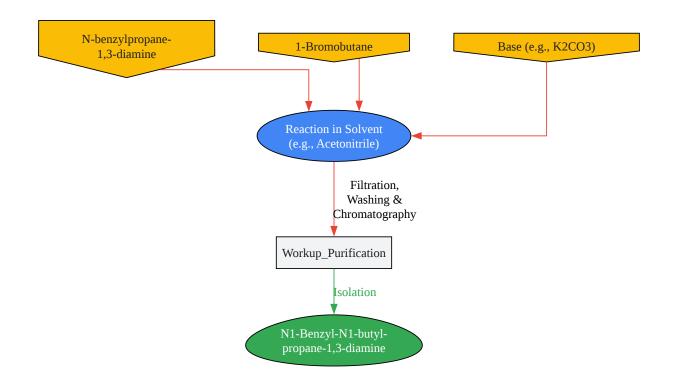
#### Step 2: Butylation of N-benzylpropane-1,3-diamine

- Reaction Setup: Dissolve the purified N-benzylpropane-1,3-diamine (1 equivalent) in a solvent like methanol.
- Aldehyde Addition: Add butyraldehyde (1 equivalent) and a catalytic amount of acetic acid.
- Reduction: After imine formation, add a reducing agent such as sodium triacetoxyborohydride (STAB) or NaBH<sub>4</sub>.
- Work-up and Purification: Follow similar work-up and purification procedures as in Step 1 to isolate the final product, N¹-Benzyl-N³-butylpropane-1,3-diamine.









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## References

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